molecular formula C13H9ClFNO2 B6404217 3-Amino-5-(3-chloro-4-fluorophenyl)benzoic acid CAS No. 1261951-77-2

3-Amino-5-(3-chloro-4-fluorophenyl)benzoic acid

Cat. No.: B6404217
CAS No.: 1261951-77-2
M. Wt: 265.67 g/mol
InChI Key: YYKOXLRYIUCQDB-UHFFFAOYSA-N
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Description

3-Amino-5-(3-chloro-4-fluorophenyl)benzoic acid is an organic compound that features a benzoic acid core substituted with amino, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-chloro-4-fluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The compound can undergo nucleophilic aromatic substitution, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Dehalogenated benzoic acids.

    Substitution: Substituted benzoic acids with various functional groups.

Scientific Research Applications

3-Amino-5-(3-chloro-4-fluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-chloro-4-fluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino, chloro, and fluoro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-(3-chloro-4-fluorophenyl)benzoic acid is unique due to the specific combination of amino, chloro, and fluoro groups on the benzoic acid core. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-amino-5-(3-chloro-4-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-11-6-7(1-2-12(11)15)8-3-9(13(17)18)5-10(16)4-8/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKOXLRYIUCQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)N)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690532
Record name 5-Amino-3'-chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-77-2
Record name 5-Amino-3'-chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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